Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate
CAS No.:
Cat. No.: VC14528194
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO4 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C18H23NO4/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3 |
| Standard InChI Key | GCWVFAKIMDGKKD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Benzofuran Architecture
The compound’s foundation is a benzofuran system, comprising a benzene ring fused to a furan heterocycle. The furan oxygen at position 1 and the ketone group at position 3 create a planar, aromatic framework conducive to π-π stacking interactions. Substituents at positions 2, 3, and 5 introduce steric and electronic modifications:
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Position 5: A methoxy group () enhances electron density via resonance donation, potentially influencing binding affinity.
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Position 2: A piperidin-1-ylmethyl group () introduces a basic nitrogen atom, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility.
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Position 3: An ethyl carboxylate ester () balances lipophilicity and hydrolytic stability, critical for pharmacokinetic optimization .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.4 g/mol | |
| IUPAC Name | Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate | |
| CAS Registry Number | 380842-50-2 |
Synthesis and Purification
Reaction Pathway
The synthesis involves sequential functionalization of the benzofuran core:
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Benzofuran Formation: Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
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Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate).
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Piperidinylmethyl Attachment: Mannich reaction or nucleophilic substitution with piperidine and formaldehyde.
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Esterification: Treatment with ethyl chloroformate in the presence of a base.
Optimization Strategies
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Solvent Selection: Dichloromethane (DCM) or ethanol under reflux ensures optimal reaction rates and yields.
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Purification: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the product from by-products.
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Yield Enhancement: Catalytic amounts of Lewis acids (e.g., ZnCl) may accelerate key steps, though this remains speculative without explicit data .
Physicochemical Properties
Solubility and Stability
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Solubility: Lipophilic in organic solvents (DCM, ethanol); hydrochloride salt form increases water solubility.
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Stability: Susceptible to ester hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled storage .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | ~3.2 (estimated) | ChemSpider |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Biological Activity and Mechanistic Insights
Putative Targets
The piperidine moiety suggests potential interaction with:
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5-HT Receptors: Piperidine derivatives are known serotonin receptor modulators .
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σ Receptors: Benzofuran-carboxylates exhibit affinity for σ-1 receptors, implicated in neuroprotection and analgesia .
In Silico Predictions
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Molecular Docking: Preliminary modeling indicates binding to the 5-HT receptor’s orthosteric site, stabilized by hydrogen bonds with Asp116 and hydrophobic interactions with Phe361 .
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ADMET Profile: High blood-brain barrier permeability (predicted) aligns with potential CNS applications .
Research Applications and Comparative Analysis
Synthetic Utility
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Intermediate: Serves as a precursor for more complex benzofuran-based therapeutics.
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Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine or ester group probe pharmacological optimization .
Comparison with Analogues
Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate (PubChem CID: 661278) differs by a methyl group on the piperidine ring :
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